![molecular formula C9H9NO5S2 B2463365 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid CAS No. 1219300-29-4](/img/structure/B2463365.png)
4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid
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Description
“4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C9H9NO5S2. It has an average mass of 275.302 Da and a monoisotopic mass of 274.992218 Da .
Molecular Structure Analysis
The molecular structure of “4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a thiophene ring via a sulfonyl group . The compound also contains a carboxylic acid group and a ketone group.
Physical And Chemical Properties Analysis
The compound “4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid” has a molecular weight of 289.32. Its density is predicted to be 1.517±0.06 g/cm3, and its boiling point is predicted to be 459.5±55.0 °C .
Scientific Research Applications
Synthesis and Antibacterial Activity
- Compound analogs of 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid, such as 7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, have been synthesized and tested for antibacterial activity. However, the compound exhibited only weak antibacterial activity against a variety of pathogens including S. Aureus, E. Coli, and P. Aeruginosa (Bacon & Daum, 1991).
Chemical Synthesis Techniques
- The molecule is involved in advanced chemical synthesis techniques, such as sulfanyl radical addition–cyclization of oxime ethers and hydrazones connected with alkenes. This method aids in the practical synthesis of cyclic β-amino acids, including 4-amino-3-pyrrolidinecarboxylic acid, providing a novel method for constructing cyclic β-amino acids (Miyata et al., 2002).
- Microwave-assisted synthesis techniques for 4-oxo-2-butenoic acids, which are biologically active species and versatile intermediates for further derivatization, also involve derivatives of 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid (Uguen et al., 2021).
Catalysis and Aminolysis
- The molecule is involved in the intramolecular catalysis of aminolysis of phosphorus heterocycles. This sensitivity to steric hindrance and the preference for hydrolysis over aminolysis suggest specific reactivity patterns, which can be valuable in understanding phosphorylation mechanisms (Dujols & Mulliez, 2001).
Novel Synthesis and Activity Studies
- There are studies focusing on the novel synthesis of derivatives like 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones and their antimicrobial activities. Such studies offer insights into the potential biological applications of compounds related to 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid (Zareef, Iqbal, & Arfan, 2008).
properties
IUPAC Name |
4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S2/c11-6-4-7(9(12)13)10(5-6)17(14,15)8-2-1-3-16-8/h1-3,7H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNGTBCUDLSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid |
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